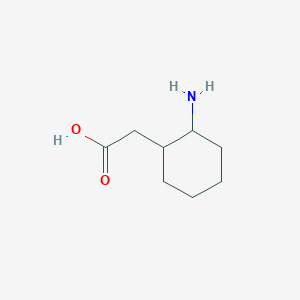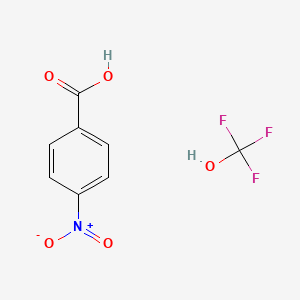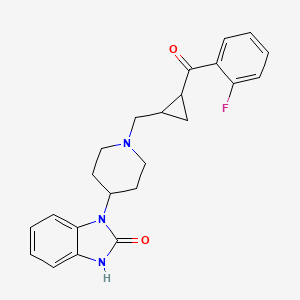
2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile is a chemical compound known for its unique structural properties It is characterized by the presence of a fluorine atom and a benzonitrile group attached to a cyclohexyl ring, which is further substituted with a pentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzonitrile and trans-4-pentylcyclohexanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.
Catalysts and Reagents: A strong base, such as sodium hydride, is used to deprotonate the alcohol group of trans-4-pentylcyclohexanol, forming an alkoxide. This alkoxide then reacts with 4-fluorobenzonitrile through a nucleophilic substitution reaction to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.
Automated Systems: Automated systems are used to monitor and control the reaction parameters, ensuring consistent product quality.
Continuous Flow Processes: Continuous flow processes may be employed to enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Substituted benzonitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Coupling Reactions: Biphenyl derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile has several scientific research applications:
Material Science: It is used in the development of liquid crystal materials for display technologies.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile involves its interaction with specific molecular targets. The fluorine atom and benzonitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(trans-4-propylcyclohexyl)-benzonitrile
- 2-Fluoro-4-(trans-4-butylcyclohexyl)-benzonitrile
- 2-Fluoro-4-(trans-4-hexylcyclohexyl)-benzonitrile
Uniqueness
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group on the cyclohexyl ring influences its solubility, stability, and reactivity, making it suitable for specialized applications in material science and organic synthesis.
Propriétés
Numéro CAS |
85896-79-3 |
|---|---|
Formule moléculaire |
C18H24FN |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-fluoro-4-(4-pentylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C18H24FN/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-11-17(13-20)18(19)12-16/h10-12,14-15H,2-9H2,1H3 |
Clé InChI |
OMMGVKXMWFSMJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)



![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)

![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)


![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
